4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds smoothly to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates targeting various diseases, including cancer.
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms involving halogenated heterocycles.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C7H6ClIN2 |
---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-2,5H,3H2,(H,10,11) |
InChI Key |
BXWDUACUMPTQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CN=C2N1)Cl)I |
Origin of Product |
United States |
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